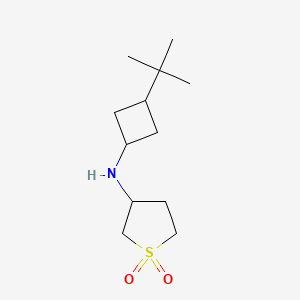![molecular formula C21H22N6O B6792826 [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6792826.png)
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrazolopyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone typically involves multi-step organic reactions One common approach is the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazole coreThe final step involves the formation of the pyrazolopyrimidine moiety via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often utilize high-yield synthetic routes that can be scaled up efficiently. These methods may involve the use of catalysts to enhance reaction rates and selectivity. For example, the use of polyphosphoric acid as a dehydrating agent in the cyclization step can significantly improve yields .
Chemical Reactions Analysis
Types of Reactions
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form benzimidazolone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, amines, and other heterocyclic compounds .
Scientific Research Applications
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA, inhibiting the replication of cancer cells. The piperidine ring enhances the compound’s ability to penetrate cell membranes, while the pyrazolopyrimidine structure interacts with various enzymes, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(3,5-dinitro-benzylsulfanyl)-1H-benzoimidazole
Uniqueness
Compared to these similar compounds, [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone is unique due to its combined structural features, which confer enhanced biological activity and specificity. The presence of the piperidine ring and the pyrazolopyrimidine moiety provides additional sites for interaction with biological targets, making it a more versatile and potent compound .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-14-6-11-27-20(23-14)16(13-22-27)21(28)26-9-7-15(8-10-26)12-19-24-17-4-2-3-5-18(17)25-19/h2-6,11,13,15H,7-10,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVDHORBXITMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)N3CCC(CC3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-3-methoxyoxolane-3-carboxamide](/img/structure/B6792747.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B6792750.png)
![N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B6792751.png)
![(2S,3S)-2-methyl-1,1-dioxo-N-spiro[2.5]octan-6-ylthiolan-3-amine](/img/structure/B6792759.png)
![(2S,3S)-N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,1-dioxothiolan-3-amine](/img/structure/B6792762.png)
![(3aR,7aS)-5-(3-methoxycyclohexanecarbonyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6792764.png)
![N-[(5-bromo-1,3-benzoxazol-2-yl)methyl]-3-methoxyoxolane-3-carboxamide](/img/structure/B6792765.png)
![5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B6792771.png)
![N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-3-ethyltriazole-4-carboxamide](/img/structure/B6792775.png)
![N-[1-(2-hydroxyethyl)cyclopentyl]-5-methyl-1,2-benzothiazole-3-carboxamide](/img/structure/B6792781.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(1-cyclopentylpyrrolidin-2-yl)methanone](/img/structure/B6792811.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6792820.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone](/img/structure/B6792829.png)
